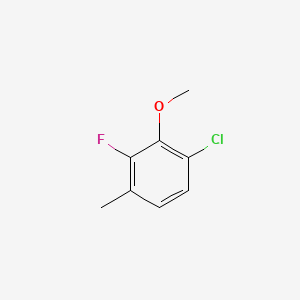

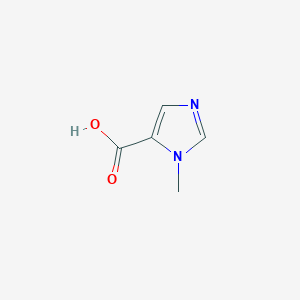

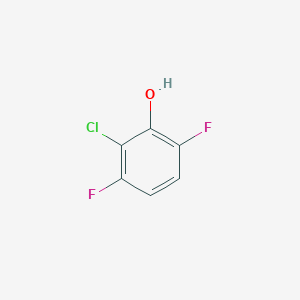

![molecular formula C14H10Cl2O3 B1303860 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 56442-18-3](/img/structure/B1303860.png)

4-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of α-ketoamide derivatives is achieved using OxymaPure/DIC as a coupling reagent, which has shown superiority in terms of purity and yield compared to other methods. This process involves the ring opening of N-acylisatin and subsequent reactions to obtain the desired derivatives .

Molecular Structure Analysis

The molecular structure and vibrational spectra of benzoic acid derivatives can be studied using experimental techniques like FT-IR and theoretical methods such as DFT calculations. These studies help in understanding the molecular geometry, vibrational modes, and electronic properties of the compounds. For example, the structure of 4-chlorobenzoic acid was found to be almost planar, with a small dihedral angle between the carboxy group and the benzene ring .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including anion recognition and hydrogen bonding. For example, 4-(N,N-dimethylamino)benzoic acid exhibits high selectivity for divalent anions like HPO4^2- and SO4^2- due to the basicity and charge density of the guest anions . Additionally, the formation of hydrogen-bonded dimers and the packing differences in crystal structures are influenced by the substituents on the benzoic acid ring, as seen in the diiodoarsanyl benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structures and the results of various analyses. For instance, the HOMO-LUMO energy gap, dipole moment, polarizability, and hyperpolarizability are important properties that can be calculated using quantum chemical methods. These properties are crucial for understanding the reactivity and interactions of the compounds with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

One area of research involves the synthesis of new compounds using 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid or related chemicals to evaluate their antimicrobial effects. For instance, 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles, which were then evaluated for their antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M, Ibtissam K Jassim, 2022).

Catalysis and Chemical Transformations

Research has also explored the use of related compounds in catalysis and chemical transformations. For example, hypervalent iodine reagents derived from 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as efficient and recyclable catalysts for vicinal halomethoxylation of unsaturated compounds, demonstrating the versatility of related chemicals in synthetic organic chemistry (M. Yusubov, L. A. Drygunova, V. Zhdankin, 2004).

Luminescent Properties and Coordination Compounds

Another significant area of application is in the development of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. Research in this domain focuses on testing the influence of electron-releasing or electron-withdrawing substituents on the photophysical properties of these compounds, highlighting the role of chemical modifications in tuning luminescence (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Hydrogen and Halogen-Oxo Interactions

The study of hydrogen and halogen-oxo interactions in uranyl coordination polymers incorporating benzoic acid derivatives has provided insights into non-covalent assembly mechanisms. This research contributes to the understanding of molecular interactions and the design of materials with specific properties (Korey P. Carter, Mark Kalaj, A. Kerridge, C. Cahill, 2018).

Biodegradation Studies

The biodegradation of chlorinated benzoic acids, specifically 3,4-dichlorobenzoic acid, using Corynebacterium jeikeium, showcases the environmental relevance of these compounds. This research highlights the potential of specific bacteria to degrade pollutants and offers a basis for developing bioremediation strategies (A. Alqudah, K. Tarawneh, I. Alkafaween, S. Saad, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGYVYRMBOFTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377451 | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]benzoic acid | |

CAS RN |

56442-18-3 | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

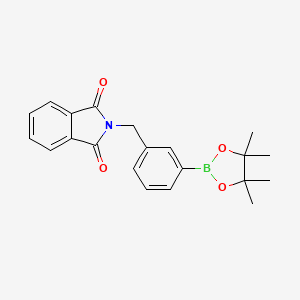

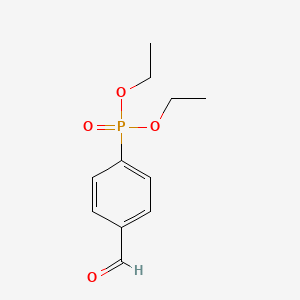

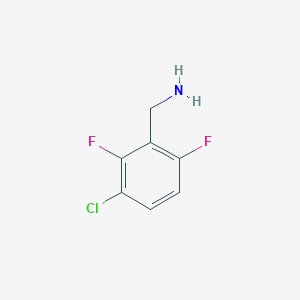

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)